molecular formula C11H10BrNO B599033 3-Bromo-8-ethylquinolin-4(1H)-one CAS No. 1204810-69-4

3-Bromo-8-ethylquinolin-4(1H)-one

Cat. No.: B599033
CAS No.: 1204810-69-4
M. Wt: 252.111
InChI Key: QPPYBTNETBHQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The quinolin-4(1H)-one core structure is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous biologically active natural products and synthetic drugs . This structure serves as a key precursor for the synthesis of chemically diverse and biologically important molecules, making it an attractive building block for drug discovery programs . Particular research interest has focused on the development of novel quinoline derivatives as potential anticancer agents . These compounds have demonstrated potent antiproliferative activity through various mechanisms, including induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis . The strategic incorporation of specific substituents, such as bromine and alkyl groups at various positions on the quinolinone ring, is a common practice in structure-activity relationship (SAR) studies. These modifications aim to enhance binding affinity and optimize interactions with biological targets . One significant area of application for quinoline-based compounds is in the inhibition of tubulin polymerization. Molecules featuring the quinoline motif have shown promising results as antiproliferative agents by disrupting microtubule assembly, a validated strategy in cancer therapy . The 8-ethyl substituent on this particular compound is a feature of interest in recent antitumor research, where similar derivatives have been designed, synthesized, and evaluated for their efficacy as tubulin polymerization inhibitors targeting the colchicine binding site . As such, 3-Bromo-8-ethylquinolin-4(1H)-one is a valuable chemical intermediate for researchers exploring new therapeutic agents, particularly in the fields of oncology and medicinal chemistry.

Properties

CAS No.

1204810-69-4

Molecular Formula

C11H10BrNO

Molecular Weight

252.111

IUPAC Name

3-bromo-8-ethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10BrNO/c1-2-7-4-3-5-8-10(7)13-6-9(12)11(8)14/h3-6H,2H2,1H3,(H,13,14)

InChI Key

QPPYBTNETBHQCY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C1NC=C(C2=O)Br

Synonyms

3-Bromo-8-ethyl-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 3-bromo-8-ethylquinolin-4(1H)-one, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
8-Bromo-2,3-dihydroquinolin-4(1H)-one Br at C8, dihydro scaffold C₉H₈BrNO Intermediate in synthetic chemistry
6-Bromo-2,3-dihydroquinolin-4(1H)-one Br at C6, dihydro scaffold C₉H₈BrNO NMR data available (δH 6.8–7.2 ppm)
3-Bromo-2-phenylquinolin-4(1H)-one Br at C3, phenyl at C2 C₁₅H₁₀BrNO Enhanced π-stacking due to aryl group
8-Bromo-3,6-dimethylquinolin-4(3H)-one Br at C8, Me at C3 and C6 C₁₁H₁₁BrNO R&D applications in drug discovery
8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one Br at C8, F at C6 C₉H₇BrFNO Halogen synergy for bioactivity

Key Observations :

  • Position of Bromine: Bromine at C3 (as in 3-bromo-2-phenylquinolin-4(1H)-one) increases electrophilicity at the quinoline core, enhancing reactivity in cross-coupling reactions compared to C6 or C8 brominated analogs .
  • Ethyl vs. Methyl Groups: The ethyl group at C8 in the target compound likely increases lipophilicity (logP ≈ 2.5–3.0 estimated) compared to methyl-substituted analogs (e.g., 8-Bromo-3,6-dimethylquinolin-4(3H)-one, logP ≈ 2.0–2.5) .
  • Dihydro Scaffold: Non-dihydro analogs (e.g., 3-bromo-2-phenylquinolin-4(1H)-one) exhibit planar structures conducive to intermolecular interactions, whereas dihydro derivatives (e.g., 8-bromo-2,3-dihydroquinolin-4(1H)-one) show reduced aromaticity and altered NMR profiles .

Spectroscopic Comparisons

NMR Data :

  • 1H NMR Shifts :
    • C8 Ethyl Group : Expected δH ~1.2–1.4 ppm (CH₃) and δH ~2.5–3.0 ppm (CH₂) for the ethyl group, distinct from methyl substituents (δH ~2.3–2.6 ppm) .
    • Aromatic Protons : Bromine at C3 deshields neighboring protons (e.g., H2 and H4), leading to downfield shifts (δH ~8.0–8.5 ppm) compared to C6-brominated analogs (δH ~7.5–8.0 ppm) .

  • 13C NMR Shifts :
    • The carbonyl carbon (C4) typically resonates at δC ~175–180 ppm, while brominated carbons (C3) appear at δC ~120–130 ppm .



Mass Spectrometry :

  • Molecular ion peaks for brominated quinolines are often accompanied by [M+2] isotopic patterns due to bromine’s natural abundance (~50% for ⁷⁹Br and ⁸¹Br) .

Q & A

Q. What are the established synthetic routes for 3-Bromo-8-ethylquinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and amines/ketones under acid catalysis. For brominated quinolinones, 2-bromobenzaldehyde derivatives can react with ethylamine precursors in the presence of catalysts like sulfuric acid or Lewis acids. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) or NMR ensures intermediate formation .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. For brominated derivatives, observe characteristic downfield shifts for aromatic protons adjacent to bromine (δ 7.5–8.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What solvent systems are recommended for solubility challenges during in vitro assays?

  • Methodological Answer : Due to low aqueous solubility, use co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v). For stability, store the compound at room temperature in sealed, moisture-free containers. Pre-saturate buffers with the compound to avoid precipitation in biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the regioselectivity of bromination in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXTL software can unambiguously assign bromine positioning. For example, compare experimental bond lengths (C-Br: ~1.9 Å) and angles with density functional theory (DFT)-optimized models. Twinning or disorder in crystals may require high-resolution data (≤0.8 Å) and refinement with SHELXL .

Q. What computational strategies predict the bioactivity of this compound against kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with ATP-binding pockets. Parameterize bromine’s electronegativity and steric effects using force fields like CHARMM. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. How do competing reaction pathways during synthesis lead to by-products, and how can they be characterized?

  • Methodological Answer : Side products (e.g., di-brominated analogs or oxidation intermediates) arise from excess brominating agents or prolonged reaction times. Use LC-MS/MS for detection and column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation. Compare ¹H NMR splitting patterns to distinguish positional isomers .

Q. What experimental evidence supports the role of the ethyl group at C8 in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct metabolic stability assays in liver microsomes to compare 8-ethyl vs. 8-methyl analogs. The ethyl group may reduce CYP450-mediated oxidation, enhancing half-life. Use LC-MS to track metabolite formation (e.g., hydroxylation at C3 or C8). LogP measurements (shake-flask method) quantify lipophilicity changes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Re-crystallize the compound from different solvents (e.g., ethanol vs. DCM/hexane) and re-acquire DSC (differential scanning calorimetry) thermograms. Cross-validate NMR spectra with 2D techniques (COSY, HSQC) to confirm assignments .

Experimental Design

Design a protocol to evaluate the compound’s fluorescence properties for imaging applications.

  • Methodological Answer :
    Prepare solutions in varying pH buffers (4–10) and measure excitation/emission spectra (λ_ex = 350–400 nm, λ_em = 450–550 nm). Quantify quantum yield using a reference standard (e.g., quinine sulfate). Test photostability under UV light (365 nm) over 1 hour .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₁₁H₁₀BrNO
HRMS (m/z)Calc.: 252.9844; Found: 252.9845
¹H NMR (DMSO-d₆, δ ppm)8.21 (s, H-2), 2.45 (q, J=7.2 Hz, CH₂CH₃)
LogP (Octanol/Water)2.8 ± 0.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.